molecular formula C26H22O6 B11253803 3-(3,4-dimethoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B11253803
M. Wt: 430.4 g/mol
InChI Key: DFXSZQYYPBIBGE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by the introduction of the 2-oxo-2-phenylethoxy group through an etherification reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-7-(2-oxo-2-phenylethoxy)chromen-2-one
  • Ethyl (3,4-dimethoxyphenyl)acetate
  • 6-Arylfuro[3,2-g]chromen-7-ones

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-methyl-6-(2-oxo-2-phenylethoxy)-2H-chromen-2-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the 2-oxo-2-phenylethoxy group and the specific substitution pattern on the chromen-2-one core differentiate it from other related compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-6-phenacyloxychromen-2-one

InChI

InChI=1S/C26H22O6/c1-16-20-14-19(31-15-21(27)17-7-5-4-6-8-17)10-12-22(20)32-26(28)25(16)18-9-11-23(29-2)24(13-18)30-3/h4-14H,15H2,1-3H3

InChI Key

DFXSZQYYPBIBGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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